Cas no 1374606-57-1 (N-4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)
1374606-57-1 structure
Product Name:N-4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide
CAS-nummer:1374606-57-1
MF:C15H21BClNO4
MW:325.595543622971
CID:5465764
PubChem ID:130053694
Update Time:2025-06-07
N-4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide Chemische en fysische eigenschappen
Naam en identificatie
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- N-(4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Z2050115110
- N-[4-chloro-5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
- Acetamide, N-[4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- N-4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide
-
- Inchi: 1S/C15H21BClNO4/c1-9(19)18-12-8-13(20-6)11(17)7-10(12)16-21-14(2,3)15(4,5)22-16/h7-8H,1-6H3,(H,18,19)
- InChI-sleutel: LLXSFKAZENMLJD-UHFFFAOYSA-N
- LACHT: ClC1C(=CC(=C(B2OC(C)(C)C(C)(C)O2)C=1)NC(C)=O)OC
Berekende eigenschappen
- Exacte massa: 325.1252160 g/mol
- Monoisotopische massa: 325.1252160 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 3
- Complexiteit: 416
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 325.6
- Topologisch pooloppervlak: 56.8
Experimentele eigenschappen
- Dichtheid: 1.18±0.1 g/cm3(Predicted)
- Kookpunt: 476.0±45.0 °C(Predicted)
- pka: 13.93±0.70(Predicted)
N-4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12609084-0.05g |
N-[4-chloro-5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1374606-57-1 | 95% | 0.05g |
$285.0 | 2023-05-06 | |
| Enamine | EN300-12609084-0.1g |
N-[4-chloro-5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1374606-57-1 | 95% | 0.1g |
$426.0 | 2023-05-06 | |
| Enamine | EN300-12609084-0.25g |
N-[4-chloro-5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1374606-57-1 | 95% | 0.25g |
$607.0 | 2023-05-06 | |
| Enamine | EN300-12609084-0.5g |
N-[4-chloro-5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1374606-57-1 | 95% | 0.5g |
$959.0 | 2023-05-06 | |
| Enamine | EN300-12609084-1.0g |
N-[4-chloro-5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1374606-57-1 | 95% | 1g |
$1229.0 | 2023-05-06 | |
| Enamine | EN300-12609084-2.5g |
N-[4-chloro-5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1374606-57-1 | 95% | 2.5g |
$2408.0 | 2023-05-06 | |
| Enamine | EN300-12609084-5.0g |
N-[4-chloro-5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1374606-57-1 | 95% | 5g |
$3562.0 | 2023-05-06 | |
| Enamine | EN300-12609084-10.0g |
N-[4-chloro-5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1374606-57-1 | 95% | 10g |
$5283.0 | 2023-05-06 | |
| Aaron | AR028AZA-50mg |
N-[4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1374606-57-1 | 95% | 50mg |
$417.00 | 2025-02-16 | |
| Aaron | AR028AZA-100mg |
N-[4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
1374606-57-1 | 95% | 100mg |
$611.00 | 2025-02-16 |
N-4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide Gerelateerde literatuur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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